8-(Methylsulfinyl)octyl isothiocyanate

Catalog No.
S635847
CAS No.
75272-81-0
M.F
C10H19NOS2
M. Wt
233.4 g/mol
Availability
Inquiry
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8-(Methylsulfinyl)octyl isothiocyanate

CAS Number

75272-81-0

Product Name

8-(Methylsulfinyl)octyl isothiocyanate

IUPAC Name

1-isothiocyanato-8-methylsulfinyloctane

Molecular Formula

C10H19NOS2

Molecular Weight

233.4 g/mol

InChI

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3

InChI Key

BCRXKWOQVFKZAG-UHFFFAOYSA-N

SMILES

CS(=O)CCCCCCCCN=C=S

Synonyms

8-methylsulfinoctyl isothiocyanate, 8-methylsulfinyloctyl isothiocyanate, 8-MITC, MSO isothiocyanate

Canonical SMILES

CS(=O)CCCCCCCCN=C=S

Description

8-(methylsulfinyl)octyl isothiocyanate is a member of the class of isothiocyanates that is octyl isothiocyanate in which one of the methyl hydrogens at position 8 has been replaced by a methylsulfinyl group. It has a role as a plant metabolite and an allelochemical. It is an isothiocyanate and a sulfoxide. It derives from a hydride of an octane.

8-(Methylsulfinyl)octyl isothiocyanate is an organosulfur compound characterized by the presence of both isothiocyanate and sulfoxide functional groups. Its chemical formula is C10H19NOS2C_{10}H_{19}NOS_2, and it is recognized for its role as a plant metabolite and allelochemical, which suggests its involvement in chemical interactions within ecosystems, particularly in plant defense mechanisms and competition . This compound is derived from octane, specifically through the substitution of hydrogen atoms with a methylsulfinyl group and an isothiocyanate group at the terminal positions.

The reactivity of 8-(Methylsulfinyl)octyl isothiocyanate can be attributed to its functional groups. Isothiocyanates generally undergo nucleophilic attack due to the electrophilic nature of the carbon atom adjacent to the nitrogen atom in the isothiocyanate group. Possible reactions include:

  • Nucleophilic Substitution: The isothiocyanate can react with nucleophiles such as amines or alcohols, forming thioureas or thiocarbamates.
  • Hydrolysis: In aqueous environments, 8-(Methylsulfinyl)octyl isothiocyanate can hydrolyze to form corresponding thiocarbamic acids and other products.
  • Oxidation: The sulfoxide group may undergo further oxidation to form sulfone derivatives under certain conditions.

The synthesis of 8-(Methylsulfinyl)octyl isothiocyanate typically involves the following steps:

  • Formation of Methylsulfinyl Group: The initial step may involve the oxidation of a corresponding thioether (such as 8-(methylthio)octane) to introduce the sulfoxide functionality.
  • Introduction of Isothiocyanate Group: This can be achieved through the reaction of the resulting sulfoxide with thiophosgene or by treating it with ammonium thiocyanate followed by dehydration.
  • Purification: The final product is purified using techniques such as distillation or chromatography to obtain high-purity 8-(Methylsulfinyl)octyl isothiocyanate.

8-(Methylsulfinyl)octyl isothiocyanate has several applications:

  • Agricultural Use: Due to its allelochemical properties, it can be utilized in pest control formulations and as a natural herbicide.
  • Food Industry: Its antimicrobial properties make it a candidate for food preservation.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity against various pathogens.

Interaction studies involving 8-(Methylsulfinyl)octyl isothiocyanate focus on its effects on biological systems. For instance, research has shown that it can interact with microbial enzymes, potentially inhibiting their activity. Furthermore, studies examining its interaction with mammalian cells suggest that it may induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .

Several compounds share structural similarities with 8-(Methylsulfinyl)octyl isothiocyanate. Here are some notable examples:

Compound NameChemical FormulaKey Features
8-Methylthiooctyl IsothiocyanateC10H19NS2C_{10}H_{19}NS_2Contains a methylthio group instead of methylsulfinyl.
1-Isothiocyanato-8-methylthiooctaneC10H19NS2C_{10}H_{19}NS_2Similar structure; differing position of functional groups.
Benzyl IsothiocyanateC9H9NSC_{9}H_{9}NSA simpler structure; widely studied for biological activity.

Uniqueness: The unique aspect of 8-(Methylsulfinyl)octyl isothiocyanate lies in its combination of both sulfoxide and isothiocyanate functionalities, which may contribute to a distinct profile of biological activity compared to other similar compounds. Its specific chain length and branching also influence its solubility and reactivity in biological systems.

8-(Methylsulfinyl)octyl isothiocyanate possesses multiple systematic names reflecting its complex chemical structure and functional groups. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-isothiocyanato-8-methylsulfinyloctane, which precisely describes its molecular architecture. Alternative nomenclature includes "Octane, 1-isothiocyanato-8-(methylsulfinyl)-" and "1-isothiocyanato-8-(methylsulfinyl)octane," demonstrating the various approaches to naming this structurally complex molecule. The compound is also known by its common name "Hirsutin," which appears in several databases and research publications.

The Chemical Abstracts Service registry numbers for this compound include 75272-81-0 and 31456-68-5, providing unique identifiers for chemical databases and regulatory purposes. Additional systematic names such as "1-isothiocyanato-8-methanesulfinyloctane" and "8-methylsulfinyloctyl isothiocyanate" further illustrate the compound's nomenclature diversity. The abbreviated designation "8-MeSO-octyl-NCS" occasionally appears in research literature, though full nomenclature remains preferable for scientific communication.

PropertyValueReference
Chemical Abstracts Service Number75272-81-0
Alternative Chemical Abstracts Service Number31456-68-5
International Union of Pure and Applied Chemistry Name1-isothiocyanato-8-methylsulfinyloctane
Molecular FormulaC₁₀H₁₉NOS₂
Molecular Weight233.4 g/mol
ChemSpider Identification7970426

Structural Characteristics (Sulfoxide and Isothiocyanate Functional Groups)

The molecular structure of 8-(methylsulfinyl)octyl isothiocyanate features two distinct functional groups that contribute to its biological activity and chemical properties. The isothiocyanate functional group, characterized by the formula R−N=C=S, represents a reactive electrophilic center that enables the compound's antimicrobial and biological activities. In organic chemistry, isothiocyanates are the more common isomers of thiocyanates, with the nitrogen-carbon distance measuring 117 picometers and the carbon-sulfur distance extending 158 picometers. The bond angles in this functional group approach 165 degrees for carbon-nitrogen-carbon arrangements in aromatic isothiocyanates, contributing to the molecule's overall geometry.

The sulfoxide functional group represents the second critical structural element, characterized by a sulfur atom bearing one lone pair, one double bond to oxygen, and two single bonds to carbon. This arrangement creates a stereocenter at the sulfur atom when the two carbon groups differ, as occurs in 8-(methylsulfinyl)octyl isothiocyanate. The sulfoxide group's polarity contributes significantly to the compound's solubility characteristics and biological interactions. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CS(=O)CCCCCCCCN=C=S, which clearly delineates the eight-carbon chain connecting the methylsulfinyl and isothiocyanate groups.

The compound's three-dimensional structure reveals important stereochemical considerations, particularly regarding the sulfoxide stereocenter. Research has identified specific stereoisomers, including (R)-8-methylsulfinyloctyl isothiocyanate, which occurs naturally in plants such as Nasturtium officinale (watercress). The International Chemical Identifier key BCRXKWOQVFKZAG-UHFFFAOYSA-N provides a unique structural representation for database searches and chemical informatics applications.

Structural FeatureSpecificationReference
Nitrogen-Carbon Bond Distance117 picometers
Carbon-Sulfur Bond Distance158 picometers
Carbon-Nitrogen-Carbon Bond Angle~165 degrees
Stereochemical Centers1 (at sulfur)
Rotatable Bonds9
Topological Polar Surface Area80.70 Ų

Natural Occurrence and Biosynthesis in Plants

8-(Methylsulfinyl)octyl isothiocyanate occurs naturally in several plant species within the Brassicaceae family, with documented presence in Arabidopsis thaliana, Rorippa sylvestris, and Rorippa indica. The compound's biosynthesis follows the glucosinolate breakdown pathway, where myrosinase enzymes catalyze the hydrolysis of the precursor glucosinolate 8-methylsulfinyloctyl glucosinolate. This enzymatic process occurs when plant tissues experience damage, bringing the spatially separated glucosinolates and myrosinases into contact. The reaction proceeds through the formation of a thiohydroximate-O-sulfate intermediate, which subsequently releases glucose and forms the final isothiocyanate product.

Research on Arabidopsis thaliana has demonstrated that genes associated with glucosinolate biosynthesis become induced when plants encounter pathogenic challenges, particularly from necrotrophic pathogens such as Sclerotinia sclerotiorum. The myb28 mutant, which exhibits regulatory defects resulting in decreased production of long-chained aliphatic glucosinolates, shows increased susceptibility to fungal pathogens, highlighting the defensive importance of these compounds. The biosynthetic pathway involves the initial formation of 8-methylthiooctyl glucosinolate, which undergoes oxidation by reduced electron acceptors in the presence of oxygen to produce 8-methylsulfinyloctyl glucosinolate.

In Rorippa indica, comprehensive profiling studies have identified thirty-three different glucosinolates, including the precursor to 8-(methylsulfinyl)octyl isothiocyanate. This species represents a particularly rich source of glucosinolate diversity, with twenty-four previously unidentified glucosinolates discovered through advanced analytical techniques. The compound's natural occurrence extends to Rorippa amphibia, where 8-(methylsulfinyl)octylglucosinolate has been identified in seed material. Research utilizing Ultra High Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization High Resolution Mass Spectrometry has facilitated the detailed characterization of these natural occurrences.

Plant SpeciesTissue TypeDetection MethodReference
Arabidopsis thalianaLeavesAntimicrobial assay
Rorippa indicaWhole plantUltra High Performance Liquid Chromatography-High Resolution Mass Spectrometry
Rorippa sylvestrisNot specifiedDatabase record
Rorippa amphibiaSeedsLiquid Chromatography-Mass Spectrometry
Nasturtium officinaleNot specifiedSynthetic confirmation

Historical Context and Discovery

The discovery and characterization of 8-(methylsulfinyl)octyl isothiocyanate emerged through systematic investigations of plant secondary metabolites, particularly within the context of glucosinolate research. The compound appears in the Human Metabolome Database with the identifier HMDB0035923, where it was first cataloged on September 11, 2012, representing an important milestone in its formal chemical documentation. The database classification identifies the compound as belonging to the class of organic compounds known as sulfoxides, specifically categorized as a secondary metabolite with potential defensive or signaling functions.

Early recognition of the compound's significance stemmed from research into plant defense mechanisms against fungal pathogens. Scientific literature began documenting its antimicrobial properties through systematic testing against various pathogenic organisms, establishing its role as a natural pesticide. The compound's identification as a breakdown product of glucosinolate metabolism placed it within the broader context of Brassicaceae plant chemistry research, which has historical roots extending back several decades in plant biochemistry studies.

The development of analytical techniques capable of detecting and quantifying isothiocyanates in plant tissues facilitated the compound's characterization. Mass spectrometry methods, particularly those employing high-resolution detection capabilities, enabled researchers to distinguish 8-(methylsulfinyl)octyl isothiocyanate from structurally similar compounds. The establishment of chemical databases such as ChemSpider, which assigned the identification number 7970426 to this compound, provided centralized access to its chemical information for the global research community.

Research interest in the compound intensified with the discovery of its potent antimicrobial activity against Sclerotinia sclerotiorum, where it demonstrated superior toxicity compared to other aliphatic glucosinolate-derived isothiocyanates. This finding positioned the compound as a subject of interest for both plant pathology research and potential agricultural applications. The recognition of its natural occurrence in multiple Brassicaceae species further supported its ecological and evolutionary significance in plant defense strategies.

Historical MilestoneDateSignificanceReference
Human Metabolome Database EntrySeptember 11, 2012First formal database documentation
ChemSpider RegistrationNot specifiedChemical structure database inclusion
Antimicrobial Activity Documentation2011Recognition of defensive properties
Stereochemical Characterization2023Identification of natural stereoisomer
Plant Occurrence Profiling2014Comprehensive species distribution mapping

XLogP3

3.2

Other CAS

31456-68-5

Wikipedia

8-(methylsulfinyl)octyl isothiocyanate

Dates

Last modified: 02-18-2024

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